4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11-3-12-5)2-6(8,9)10/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYZILPVSYKPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(2,2,2-trifluoroethyl)pyrimidine Intermediates
A key intermediate is 2-chloro-6-(trifluoromethyl)pyrimidine, which can be adapted for the 2,2,2-trifluoroethyl substituent. According to a patent on the preparation of 2-chloro trifluoromethyl pyrimidine compounds, the process involves:
- Reacting suitable pyrimidine precursors at elevated temperatures (80–100 °C).
- Use of diisopropyl ethyl amine as a base added dropwise during the reaction.
- Subsequent aqueous workup with NaOH to adjust pH to about 9.
- Extraction with dichloromethane and drying to isolate the chloro-trifluoromethyl pyrimidine intermediate with yields around 90%.
Though this patent focuses on trifluoromethyl rather than trifluoroethyl, the methodology provides a foundation for the related trifluoroethyl substitution by analogous alkylation or fluorination steps.
Chlorination at the 4-Position
Chlorination of the pyrimidine ring at the 4-position is commonly achieved by:
- Reacting the corresponding 4-hydroxyl pyrimidine derivative with phosphorus oxychloride (POCl3).
- Using triethylamine as a base to facilitate the substitution reaction.
- Refluxing the mixture overnight to ensure complete conversion.
- Quenching the reaction in ice water while maintaining low temperature (below 0 °C) to control side reactions.
- Adjusting pH to weakly alkaline (pH 8-9) using potassium hydroxide.
- Extracting the product with ethyl acetate, washing with saturated salt water, drying over anhydrous sodium sulfate, and concentrating under reduced pressure at low temperature to avoid product volatility loss.
This chlorination method is well-established for pyrimidine derivatives and provides high yields and purity.
Representative Synthetic Procedure Adapted for 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Though direct literature on this compound is limited, the following procedure is adapted from related pyrimidine syntheses with trifluoromethyl and methyl substituents, incorporating trifluoroethyl analogs:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Starting pyrimidine precursor with 6-(2,2,2-trifluoroethyl) substituent | Preparation or purchase of pyrimidine ring bearing trifluoroethyl group at 6-position | N/A (depends on precursor availability) |
| 2 | Phosphorus oxychloride (POCl3), triethylamine, reflux overnight | Chlorination of 4-hydroxyl group to 4-chloro | High conversion expected |
| 3 | Quench in ice water, maintain temperature < 0 °C | Controls side reactions, stabilizes product | Critical for yield |
| 4 | Adjust pH to 8-9 with KOH | Neutralizes acid, facilitates extraction | pH control critical |
| 5 | Extraction with ethyl acetate, wash with brine, dry over Na2SO4 | Purification of organic layer | Standard procedure |
| 6 | Concentration under reduced pressure at low temperature | Avoids loss of volatile product | Product isolated as white solid |
Data Table Summarizing Key Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Reaction temperature | 80–100 °C (initial step), reflux (chlorination) | Ensures reaction completion |
| Base used | Diisopropyl ethyl amine (for intermediate), triethylamine (for chlorination) | Facilitates substitution |
| Solvent | Phosphorus oxychloride (chlorination), ethyl acetate (extraction) | Standard solvents for pyrimidine chemistry |
| pH adjustment | 8-9 (using KOH) | Critical for product stability |
| Purification | Extraction, drying, silica gel chromatography | Ensures high purity |
| Yield | Approx. 90% for intermediates; 50-60% for final chlorinated product (estimation) | Dependent on scale and conditions |
Research Findings and Notes
The reaction involving phosphorus oxychloride and triethylamine produces white mists and fumes, indicating vigorous chlorination and formation of HCl byproduct; proper ventilation and safety measures are necessary.
Maintaining low temperature during quenching and pH adjustment is essential to prevent decomposition or side reactions, especially given the volatility of fluorinated pyrimidines.
The trifluoroethyl substituent is electron-withdrawing, which can influence the reactivity of the pyrimidine ring, potentially requiring optimization of reaction times and temperatures.
Purification by silica gel chromatography and low-temperature rotary evaporation is recommended to obtain analytically pure this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new bioactive molecules.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for use in advanced materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoroethyl group can enhance the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. In drug development, the compound may target specific enzymes or receptors involved in disease pathways. The trifluoroethyl group can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine can be contextualized by comparing it with analogous pyrimidine derivatives. Below is a detailed analysis:
Substituent Effects: Trifluoroethyl vs. Trifluoromethyl
- 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1)
- Structural Difference : Replaces the trifluoroethyl group with a trifluoromethyl (–CF₃) substituent.
- Impact : The –CF₃ group is smaller and more electronegative than –CH₂CF₃, leading to higher polarity and reduced steric hindrance. This increases reactivity in nucleophilic substitution reactions at the chlorine position.
- Applications : Commonly used as a precursor in antiviral and anticancer agents .
Fused Ring Systems
- 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine (CAS 946594-93-0) Structural Difference: Features a fused pyrido[3,2-d]pyrimidine ring system. Impact: The fused ring enhances planarity, improving π-π stacking interactions in drug-receptor binding. However, reduced solubility in aqueous media limits bioavailability compared to non-fused analogs. Applications: Investigated for kinase inhibition in oncology .
Ether vs. Alkyl Substituents
- 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (BD760291)
Additional Functional Groups
- 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 1402551-79-4)
- Structural Difference : Incorporates a nitrile (–CN) group at position 5.
- Impact : The electron-withdrawing nitrile group activates the pyrimidine ring for electrophilic substitution, making it reactive in cross-coupling reactions. This compound is pivotal in synthesizing fused heterocycles for material science applications .
Non-Fluorinated Analogs
- 4-Chloro-6-ethyl-2-methylpyrimidine Structural Difference: Replaces –CH₂CF₃ with a non-fluorinated ethyl group and adds a methyl group at position 2. Impact: Absence of fluorine reduces electronegativity and metabolic stability. The methyl group increases steric bulk, slowing reaction kinetics at the chlorine position. Applications: Intermediate in herbicide synthesis .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | LogP* | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | 1628317-85-0 | C₆H₄ClF₃N₂ | 212.56 | 2.1 | 98–102† |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | 37552-81-1 | C₅H₂ClF₃N₂ | 182.53 | 1.8 | 85–88 |
| 4-Chloro-6-(trifluoroethoxy)pyrimidine | BD760291 | C₆H₄ClF₃N₂O | 228.56 | 1.5 | 72–75 |
*Predicted using XLogP3 .
†Experimentally determined via DSC .
Research Findings
- Metabolic Stability : Fluorinated analogs like this compound exhibit prolonged half-lives in vivo due to resistance to cytochrome P450 oxidation .
- Solubility Trends : Ether-containing derivatives (e.g., trifluoroethoxy) demonstrate 20–30% higher aqueous solubility compared to alkyl-substituted analogs .
- Synthetic Efficiency : Nitrile-functionalized pyrimidines enable one-pot synthesis of polycyclic systems via [2+2] cycloaddition, reducing step counts in API production .
Biological Activity
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is a chemical compound characterized by its unique structural features, which include a chloro group and a trifluoroethyl moiety attached to a pyrimidine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the trifluoroethyl group may enhance the compound's lipophilicity and binding affinity to biological receptors or enzymes. This can lead to modulation of various signaling pathways, potentially resulting in therapeutic effects.
Pharmacological Applications
Research indicates that compounds with similar structural features have been evaluated for their pharmacological properties, including:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated an ability to inhibit cell proliferation in models of breast cancer and other malignancies .
- Antiviral Properties : Pyrimidine-based compounds are also being explored for their antiviral activities, particularly against influenza viruses. Their mechanism often involves the inhibition of viral replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research has demonstrated that modifications to the pyrimidine ring can significantly influence their efficacy and selectivity. For example:
- Substitution Patterns : Variations in substitution on the pyrimidine ring can lead to differing biological responses. Some studies have indicated that specific substitutions enhance anti-mitotic activities or improve selectivity against cancer cells while minimizing effects on normal cells .
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of similar pyrimidine compounds on rapidly dividing cancer cell lines, it was found that certain derivatives exhibited potent inhibitory effects with IC50 values in the nanomolar range. For example, compounds with a similar structure showed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- In Vivo Studies : In animal models, certain pyrimidine derivatives demonstrated significant reductions in tumor growth and metastasis when administered over a specified period. These findings highlight the potential for clinical applications in cancer therapy .
Comparative Analysis
To illustrate the biological activity of this compound in comparison to related compounds, a summary table is provided below:
| Compound Name | IC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| This compound | TBD | Anticancer | Potentially modulates microtubule dynamics |
| Cevipabulin | 0.78 | Anticancer | Clinical candidate with MT-stabilizing properties |
| Pyrimidine derivative X | 0.126 | Anticancer | Effective against MDA-MB-231 cells |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use closed systems or fume hoods when handling volatile intermediates .
- Waste Management : Segregate halogenated waste from non-halogenated solvents. Collaborate with certified waste disposal services to comply with EPA/DOT regulations for fluorinated compounds .
- Contamination Control : Use filter pipette tips and dedicated glassware to avoid cross-contamination during synthesis .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with commercial standards.
- Spectroscopic Analysis : Confirm structure via / NMR (e.g., δ~8.5 ppm for pyrimidine protons, δ~120-140 ppm for CF in NMR) and high-resolution mass spectrometry (HRMS) .
- Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and perform X-ray diffraction .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4,6-dichloropyrimidine with 2,2,2-trifluoroethyl Grignard reagents (e.g., CFCHMgBr) under anhydrous THF at 0–5°C .
- Cross-Coupling : Use Suzuki-Miyaura coupling with palladium catalysts to introduce trifluoroethyl groups. Optimize ligand choice (e.g., SPhos) for regioselectivity .
Advanced Research Questions
Q. How do the electronic effects of the trifluoroethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Lipophilicity Enhancement : The CF group increases logP by ~0.7–1.2 units, improving membrane permeability. Quantify via shake-flask experiments .
- Metabolic Stability : Use human liver microsome (HLM) assays to compare metabolic half-life (t) with non-fluorinated analogs. CF reduces CYP450-mediated oxidation .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess steric/electrostatic interactions with target enzymes .
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps. Use Gaussian 16 software .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions. Compare gas-phase vs. aqueous-phase dipole moments .
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts during substitution reactions)?
- Methodological Answer :
- Mechanistic Probes : Use deuterium-labeled reagents (e.g., DO quench) to trace proton transfer steps in SNAr reactions.
- In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates. Adjust reaction temperature (<40°C) to suppress side reactions .
- Kinetic Isotope Effects (KIE) : Compare / ratios to distinguish between concerted vs. stepwise mechanisms .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, ethyl, isopropyl) at the 6-position. Test IC against kinases (e.g., EGFR, VEGFR) .
- Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., PDB: 5L8E) to identify key hydrogen bonds with backbone amides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
